molecular formula C12H15NO B1195235 4-(4-(Dimethylamino)phenyl)but-3-en-2-one CAS No. 5432-53-1

4-(4-(Dimethylamino)phenyl)but-3-en-2-one

Cat. No.: B1195235
CAS No.: 5432-53-1
M. Wt: 189.25 g/mol
InChI Key: IAMOQOMGCKCSEJ-SNAWJCMRSA-N
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Description

4-(4-(Dimethylamino)phenyl)but-3-en-2-one is an organic compound with the molecular formula C12H15NO. It is known for its distinct structure, which includes a dimethylamino group attached to a phenyl ring, and a butenone moiety. This compound is often utilized in various chemical reactions and has significant applications in scientific research.

Biochemical Analysis

Biochemical Properties

4-(4-(Dimethylamino)phenyl)but-3-en-2-one plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with certain enzymes involved in metabolic pathways, potentially influencing their activity. The nature of these interactions can vary, including enzyme inhibition or activation, which can lead to changes in the biochemical pathways within cells .

Cellular Effects

The effects of this compound on cells are diverse. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it may alter the expression of specific genes involved in metabolic processes, leading to changes in cellular metabolism. Additionally, it can impact cell signaling pathways, which are crucial for maintaining cellular homeostasis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. This binding can result in changes in gene expression, which in turn affects cellular functions. The compound’s ability to interact with enzymes and other proteins is a key aspect of its molecular mechanism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Over time, it may degrade, leading to changes in its effectiveness and potential long-term effects on cellular function. Studies have shown that its stability can vary depending on the conditions under which it is stored and used .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At lower doses, it may have minimal effects, while higher doses can lead to significant changes in cellular function. Toxic or adverse effects may be observed at high doses, highlighting the importance of dosage control in experimental settings .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in these pathways, potentially affecting metabolic flux and metabolite levels. Understanding these interactions is crucial for elucidating the compound’s role in cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are important aspects of its biochemical properties. It may interact with specific transporters or binding proteins, influencing its localization and accumulation within cells. These interactions can affect the compound’s overall activity and function .

Subcellular Localization

The subcellular localization of this compound is a key factor in its activity. It may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can influence its interactions with other biomolecules and its overall function within the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-(Dimethylamino)phenyl)but-3-en-2-one typically involves the reaction between 4-dimethylaminobenzaldehyde and acetone. The reaction is carried out under basic conditions, often using sodium hydroxide as a catalyst. The process involves the formation of a chalcone intermediate, which is then converted to the final product through aldol condensation .

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The compound is usually purified through recrystallization or chromatography techniques to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions: 4-(4-(Dimethylamino)phenyl)but-3-en-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation typically yields ketones or carboxylic acids, while reduction results in alcohols or amines .

Scientific Research Applications

4-(4-(Dimethylamino)phenyl)but-3-en-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(4-(Dimethylamino)phenyl)but-3-en-2-one involves its interaction with molecular targets and pathways. The dimethylamino group plays a crucial role in its reactivity, allowing it to participate in various chemical reactions. The compound can act as a nucleophile or electrophile, depending on the reaction conditions .

Comparison with Similar Compounds

Uniqueness: 4-(4-(Dimethylamino)phenyl)but-3-en-2-one is unique due to its specific structure, which combines a dimethylamino group with a butenone moiety. This combination imparts distinct chemical properties and reactivity, making it valuable in various applications .

Properties

IUPAC Name

(E)-4-[4-(dimethylamino)phenyl]but-3-en-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO/c1-10(14)4-5-11-6-8-12(9-7-11)13(2)3/h4-9H,1-3H3/b5-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAMOQOMGCKCSEJ-SNAWJCMRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C=CC1=CC=C(C=C1)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)/C=C/C1=CC=C(C=C1)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40876842
Record name 3-Buten-2-one,4-(4-dimethylaminophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40876842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5432-53-1, 30625-58-2
Record name 4-(4-N,N-Dimethylaminophenyl)but-3-en-2-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005432531
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(4-(Dimethylamino)phenyl)-3-buten-2-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030625582
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5432-53-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11433
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-Buten-2-one,4-(4-dimethylaminophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40876842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of 4-(4-(dimethylamino)phenyl)but-3-en-2-one in the synthesis of (E)-stilbenes?

A1: The research article highlights the use of this compound as a crucial starting material in a novel synthetic route for (E)-stilbenes. [] Specifically, this compound undergoes a carbanion-induced ring transformation reaction with 6-aryl-2H-pyran-2-ones in the presence of potassium tert-butoxide. This metal-free approach offers a new pathway to access highly functionalized (E)-stilbenes, compounds known for their diverse photophysical properties and potential applications in materials science.

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